molecular formula C17H16O6 B5221121 3-formylphenyl 3,4,5-trimethoxybenzoate

3-formylphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B5221121
M. Wt: 316.30 g/mol
InChI Key: QBVCMAGHVHRSSS-UHFFFAOYSA-N
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Description

3-formylphenyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C17H16O6 and a molecular weight of 316.30 g/mol It is a derivative of benzoic acid and is characterized by the presence of formyl and trimethoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formylphenyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3-formylphenol with 3,4,5-trimethoxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-formylphenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-carboxyphenyl 3,4,5-trimethoxybenzoate.

    Reduction: 3-hydroxymethylphenyl 3,4,5-trimethoxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-formylphenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-formylphenyl 3,4,5-trimethoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its formyl and methoxy groups. These interactions can modulate biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-formylphenyl benzoate: Lacks the methoxy groups, which may result in different chemical reactivity and biological activity.

    3,4,5-trimethoxybenzoic acid:

    3-formylphenyl 4-methoxybenzoate: Contains fewer methoxy groups, which may influence its chemical behavior and uses.

Uniqueness

3-formylphenyl 3,4,5-trimethoxybenzoate is unique due to the presence of both formyl and multiple methoxy groups, which confer distinct chemical properties and potential for diverse applications in research and industry.

Biological Activity

3-Formylphenyl 3,4,5-trimethoxybenzoate is an organic compound with notable biological activities that have garnered attention in various research domains. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Chemical Formula : C17_{17}H16_{16}O6_6
  • Molecular Weight : 316.30 g/mol
  • Structure : The compound features a phenyl ring substituted with a formyl group and three methoxy groups, enhancing its chemical reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves the esterification of 3-formylphenol with 3,4,5-trimethoxybenzoic acid. This reaction is facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is performed in organic solvents like dichloromethane under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The presence of methoxy groups is believed to enhance this activity by facilitating interactions with microbial cell membranes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that it exhibits antiproliferative effects on several cancer cell lines, including melanoma. The mechanism appears to involve the disruption of the folate cycle by binding to human dihydrofolate reductase, which down-regulates folate cycle gene expression in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Interaction : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity due to the presence of the formyl and methoxy groups.

Further experimental investigations are necessary to elucidate the precise molecular pathways involved in its biological effects.

Case Studies

  • Anticancer Research :
    • A study focused on the compound's effects on melanoma cells showed significant inhibition of cell proliferation. The results indicated that the compound's structure plays a crucial role in its bioactivity, particularly through its interaction with dihydrofolate reductase .
  • Antimicrobial Efficacy :
    • Another study evaluated the antimicrobial properties of various derivatives of trimethoxybenzoyl esters, including this compound. Results indicated considerable effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
This compoundContains formyl and three methoxy groupsAntimicrobial, Anticancer
3-Formylphenyl benzoateLacks methoxy groupsReduced biological activity
3,4,5-Trimethoxybenzoic acidOnly contains carboxylic acid groupLimited bioactivity

Properties

IUPAC Name

(3-formylphenyl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-13-6-4-5-11(7-13)10-18/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVCMAGHVHRSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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